N-Methyl-2-(pyridin-3-YL)ethanamine
Overview
Description
N-Methyl-2-(pyridin-3-yl)ethanamine is an organic compound with the molecular formula C8H12N2 It is a derivative of pyridine, featuring a methyl group attached to the nitrogen atom and an ethylamine chain at the 3-position of the pyridine ring
Mechanism of Action
Target of Action
N-Methyl-2-(pyridin-3-YL)ethanamine, also known as Betahistine, primarily affects the histaminergic system . It acts as a partial agonist of the H1 histamine receptor and as an antagonist of the H3 histamine receptor . These receptors play a crucial role in the regulation of various physiological functions, including neurotransmission, immune response, and gastric acid secretion .
Mode of Action
Betahistine interacts with its targets (H1 and H3 histamine receptors) by binding to these receptors, thereby modulating their activity . As a partial agonist of the H1 receptor, it enhances the activity of this receptor to a certain extent . On the other hand, as an antagonist of the H3 receptor, it inhibits the activity of this receptor, leading to increased release of histamine and other neurotransmitters .
Biochemical Pathways
The interaction of Betahistine with histamine receptors affects several biochemical pathways. For instance, it can increase blood flow in the brain, especially in the inner ear, both cochlear and vestibular parts . This can facilitate vestibular compensation and help in the treatment of conditions like vertigo and Menière’s syndrome .
Pharmacokinetics
The compound’s solubility, molecular weight, and other physicochemical properties can also impact its pharmacokinetics .
Result of Action
The molecular and cellular effects of this compound’s action include increased neuronal excitation in areas like the vestibular nuclei, due to its antagonistic effect on the H3 receptor . This can lead to improved symptoms in conditions like vertigo and Menière’s syndrome .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the drug, and the temperature
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-2-(pyridin-3-yl)ethanamine can be synthesized through several methods. One common approach involves the alkylation of 3-pyridineethanamine with methyl iodide under basic conditions. The reaction typically proceeds as follows:
- Dissolve 3-pyridineethanamine in a suitable solvent, such as ethanol.
- Add a base, such as sodium hydroxide, to the solution.
- Slowly add methyl iodide to the mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(pyridin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methyl-3-pyridinecarboxaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield N-methyl-3-pyridineethanol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as halides, under basic or acidic conditions.
Major Products
Oxidation: N-methyl-3-pyridinecarboxaldehyde.
Reduction: N-methyl-3-pyridineethanol.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
N-Methyl-2-(pyridin-3-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-2-(pyridin-2-yl)ethanamine
- N-Methyl-2-(pyridin-4-yl)ethanamine
- N-Methyl-3-pyridinecarboxamide
Uniqueness
N-Methyl-2-(pyridin-3-yl)ethanamine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct properties and applications, making it valuable for targeted research and development efforts.
Properties
IUPAC Name |
N-methyl-2-pyridin-3-ylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-9-6-4-8-3-2-5-10-7-8/h2-3,5,7,9H,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRUEUNOCVALAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408909 | |
Record name | N-Methyl-2-(pyridin-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19690-13-2 | |
Record name | N-Methyl-2-(pyridin-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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